
3-(3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one, also known as DQ-1, is a synthetic compound that has been studied for its potential therapeutic applications in various diseases.
Applications De Recherche Scientifique
Anticancer Potential
Synthesis and Anticancer Activity : A study by Kamath et al. (2016) involved the synthesis of indole–quinoline–oxadiazoles with a focus on their anticancer potential. The research highlighted the role of small hybrid molecules in combating various types of malignancies. One of the synthesized compounds showed low IC50 value and high selectivity index to breast adenocarcinoma cells, indicating its potential as a cancer drug candidate (Kamath, Sunil, & Ajees, 2016).
Novel Antitumor Activities : Fadda et al. (2011) synthesized a series of (1,3,4-oxadiazol-2-yl)-1H-benzo[h]quinolin-4-one derivatives, including glucose and xylose hydrazones. These compounds were evaluated for their antioxidant properties and cytotoxicity, showing moderate to high activities (Fadda, Abdel-Rahman, El‐Sayed, Zidan, & Badria, 2011).
Antimicrobial and Anti-Proliferative Activities : Al-Wahaibi et al. (2021) synthesized 1,3,4-Oxadiazole N-Mannich bases and assessed their in vitro inhibitory activity against various pathogens, including bacteria and Candida albicans. Some derivatives exhibited potent activity against Gram-positive bacteria. Additionally, these compounds showed anti-proliferative activity against various cancer cell lines (Al-Wahaibi, Mohamed, Tawfik, Hassan, & El-Emam, 2021).
Research in Molecular Reporting
- Molecular Reporters Development : Rurack and Bricks (2001) explored the use of derivatives functionalized with heterocyclic acceptors for creating simple and efficient molecular reporters. These derivatives were used for multimodal signaling of different chemical analytes, demonstrating potential in molecular reporting (Rurack & Bricks, 2001).
Antibacterial Applications
- Antibacterial Activity of Quinoxaline Derivatives : Ajani et al. (2009) synthesized some pyrazol-1-ylquinoxalin-2(1H)-one derivatives with antibacterial activity. One derivative was found to be highly active with an MIC value of 7.8 μg/ml, showing its potential in antibacterial applications (Ajani, Obafemi, Ikpo, Ogunniran, & Nwinyi, 2009).
Antiprotozoal Potential
- Antimicrobial and Antiprotozoal Activities : Patel et al. (2017) designed and synthesized a series of N-(substituted-phenyl)-2-[5-(quinoxalin-2-yloxymethyl)-[1,3,4] oxadiazol-2-ylsulfanyl]-acetamides and evaluated them for their antimicrobial and antiprotozoal activities. The results revealed promising activities against bacteria, fungi, and Trypanosoma cruzi (Patel, Patel, Purohit, Patel, Rajani, Moo-Puc, López-Cedillo, Nogueda-Torres, & Rivera, 2017).
Propriétés
IUPAC Name |
3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c1-24-15-9-5-7-12(17(15)25-2)18-21-19(26-22-18)13-10-20-14-8-4-3-6-11(14)16(13)23/h3-10H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKGJXHIEWXQNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NOC(=N2)C3=CNC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

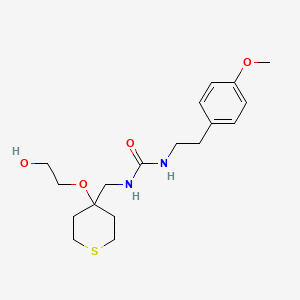
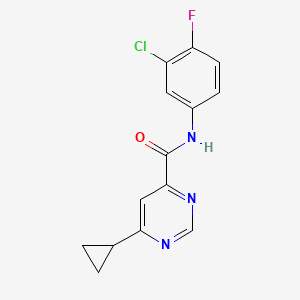
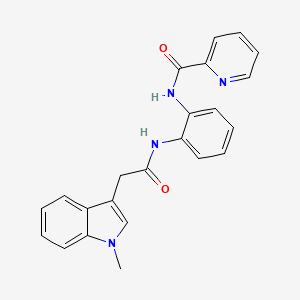
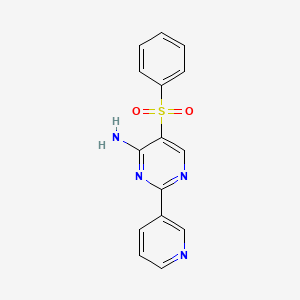

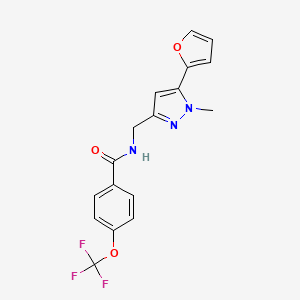
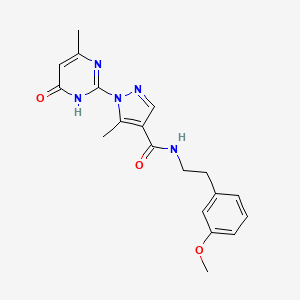
![methyl 2-acetamido-6-acetyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2756030.png)
![3-(4-methoxyphenyl)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2756032.png)
![N-[(2-benzyl-1,3-thiazol-4-yl)methyl]-N-cyanoaniline](/img/structure/B2756033.png)
![N-(3-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2756034.png)
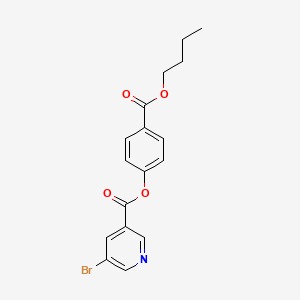
![1-(4-ethylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2756037.png)
![3-(4-Chlorophenyl)-2,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2756040.png)